Thaliporphine
Description
Contextualizing Thaliporphine (B1221002) within Natural Product Alkaloid Research
This compound belongs to the aporphine (B1220529) class of alkaloids, which are a significant and large group of isoquinoline (B145761) alkaloids, second only to the benzylisoquinoline alkaloids. wikipedia.org Aporphine alkaloids are characterized by a core tetracyclic ring system and are found in numerous plant families. wikipedia.org These compounds are of considerable interest to researchers due to their structural similarity to morphine and their wide range of biological activities. wikipedia.orgresearchgate.net
Natural products, particularly alkaloids, have historically been a rich source of lead compounds for drug discovery. nih.gov this compound is one of many aporphine alkaloids, including boldine (B1667363), nuciferine (B1677029), and glaucine (B1671577), that are studied for their potential therapeutic applications. mdpi.comnih.gov The investigation of this compound is firmly rooted in the broader field of natural product chemistry, which seeks to isolate, identify, and characterize bioactive compounds from natural sources. researchgate.netcolab.ws Research in this area often involves the elucidation of biosynthetic pathways, the total synthesis of the natural product, and the exploration of its pharmacological properties. wikipedia.orgtandfonline.com
The study of aporphine alkaloids like this compound contributes to our understanding of plant biochemistry and the evolution of secondary metabolic pathways. wikipedia.org Furthermore, the unique chemical scaffold of this compound provides a template for the semisynthesis of novel derivatives with potentially enhanced or more specific biological activities. acs.orgresearchgate.net
Historical Perspective on the Scientific Investigation of this compound
The scientific journey of this compound began with its isolation from various plant species. It was first identified as a quaternary salt from Fagaratinguassoiba and was initially assigned a different chemical structure. cabidigitallibrary.org This structure was later revised after the synthesis of 1-hydroxy-2,9,10-trimethoxyaporphine, which was found to be identical to the alkaloid this compound (also known as thalicmidine) isolated from Thalictrum fendleri. cabidigitallibrary.org
Over the years, this compound has been isolated from a variety of plant families and genera, highlighting its distribution in the plant kingdom.
Table 1: Plant Sources of this compound
| Family | Genus | Species | Part of Plant | Reference(s) |
|---|---|---|---|---|
| Berberidaceae | Berberis | lycium | Aerial part | cabidigitallibrary.org |
| Lauraceae | Neolitsea | konishii | Not specified | researchgate.netcolab.wsacs.org |
| Lauraceae | Phoebe | formosana | Not specified | acs.org |
| Ranunculaceae | Thalictrum | fendleri | Not specified | cabidigitallibrary.org |
| Ranunculaceae | Thalictrum | cirrhosum | Whole herb | researchgate.net |
| Ranunculaceae | Thalictrum | cultratum | Not specified | sciencescholar.us |
| Ranunculaceae | Thalictrum | faberi | Not specified | sciencescholar.us |
| Ranunculaceae | Thalictrum | foliolosum | Not specified | sciencescholar.us |
| Annonaceae | Annona | muricata | Leaves | mdpi.com |
Early research focused on the isolation, purification, and structural elucidation of this compound using spectroscopic techniques such as NMR and mass spectrometry. cabidigitallibrary.org Subsequent investigations delved into its chemical synthesis. For instance, a photochemical synthesis of (±)-thaliporphine was reported, utilizing photochemical cyclization as a key step. tandfonline.com Another approach involved the semisynthesis of this compound and its N-homologues from laurolitsine (B191710), an abundant aporphine found in Phoebe formosana. acs.orgresearchgate.net These synthetic and semisynthetic studies have been crucial for confirming the structure of this compound and for producing sufficient quantities for further biological evaluation.
Overview of Major Research Domains Pertaining to this compound
Scientific research on this compound has primarily concentrated on its pharmacological effects, revealing a broad spectrum of biological activities. The major domains of investigation include its cardiovascular, anti-inflammatory, and potential anticancer properties.
Cardiovascular Effects: A significant body of research has explored the effects of this compound on the cardiovascular system. Studies have shown that it possesses cardioprotective properties, particularly in the context of endotoxemia and ischemia-reperfusion injury. plos.orgnih.govnih.gov Research in animal models has demonstrated that this compound can preserve cardiac function during endotoxemic shock by attenuating inflammatory signaling pathways, such as the NF-κB pathway. plos.orgnih.gov It has been observed to reduce the production of inflammatory mediators like TNF-α and to decrease apoptosis in cardiac cells. plos.orgnih.gov Furthermore, this compound has been shown to have a positive inotropic (increasing the force of contraction) and a negative chronotropic (decreasing the heart rate) effect on rat cardiac tissue. acs.orgjfda-online.com Its mechanism of action in cardioprotection has also been linked to the activation of opioid receptors and the opening of mitochondrial K(ATP) channels. nih.gov
Anti-inflammatory Activity: The anti-inflammatory properties of this compound are a central theme in its research profile. It has been shown to suppress the production of inflammatory cytokines and free radicals. nih.gov In studies related to endotoxemia, this compound reduced levels of superoxide (B77818) anion and TNF-α. mdpi.complos.org Its anti-inflammatory action is often attributed to its ability to modulate key signaling pathways involved in the inflammatory response, such as the NF-κB and p38 MAPK pathways. mdpi.complos.org This has led to investigations into its potential for mitigating inflammatory conditions in various organs, including the heart and lungs. plos.orgnih.gov
Anticancer Research: The potential of aporphine alkaloids as anticancer agents has prompted investigations into the cytotoxic effects of this compound. nih.govmdpi.comsemanticscholar.org While some aporphine alkaloids have demonstrated significant cytotoxicity against various cancer cell lines, research on this compound in this area is still emerging. researchgate.netsemanticscholar.org For example, this compound was included in a broader study of alkaloids from Annona species and their potential anticancer effects. mdpi.comnih.gov The exploration of its efficacy against different cancer cell lines and the elucidation of its mechanism of action in this context remain active areas of research. semanticscholar.orgfrontiersin.org
Table 2: Investigated Pharmacological Activities of this compound
| Research Domain | Key Findings | Reference(s) |
|---|---|---|
| Cardiovascular | Protects against myocardial dysfunction in endotoxemia. Reduces infarct size after ischemia-reperfusion. Exhibits positive inotropic and negative chronotropic effects. | acs.orgplos.orgnih.govnih.govjfda-online.com |
| Anti-inflammatory | Suppresses production of NO, superoxide anion, and TNF-α. Attenuates NF-κB and p38 MAPK signaling pathways. Reduces inflammatory cell infiltration. | mdpi.complos.orgnih.gov |
| Anticancer | Investigated for cytotoxic effects against cancer cell lines. | mdpi.comsemanticscholar.orgnih.govfrontiersin.org |
| Metabolic | Decreases glucose absorption and has anti-hyperglycemic effects in diabetic rats. | mdpi.com |
Table 3: Chemical Compounds Mentioned
| Compound Name |
|---|
| (±)-isoboldine |
| (±)-N-methyllaurotetanine |
| (±)-thaliporphine |
| (±)-wilsonirine |
| 1-hydroxy-2,9,10-trimethoxyaporphine |
| Actinodaphnin |
| Apomorphine |
| Axitinib |
| Beilschmin A |
| Beilschmin B |
| Beilschmin C |
| Beilschmin D |
| Beilschminol A |
| Beilschminol B |
| Berberine |
| Boldine |
| Bulbocapnin |
| Cassyfiline |
| Cassythin |
| Codeine |
| Coptis |
| Corydine |
| Corytuberine (B190840) |
| Diallyl thiosulfinate (allicen) |
| Dicentrine |
| Diosgenin |
| Doxorubicin |
| Endiandramide A |
| Endiandramide B |
| Endiandric acid K |
| Endiandric acid L |
| Endiandric acid M |
| Gemcitabine |
| Glaucine |
| Isoboldine |
| Isocorydine |
| Lagesianine A |
| Laurolitsine |
| Magnoflorine (B1675912) |
| Morphine |
| N-formylnorglaucine |
| N-propylnorglaucine |
| Nantenine |
| Neolitsine |
| Norisoboldine |
| Northalphenine |
| Nuciferine |
| Pancordine |
| Papaverine |
| Reticuline (B1680550) |
| Roemerine |
| Stylopine |
| Taspine (B30418) |
| Thallactone A |
| Thallactone B |
| Thalmidine |
| Thalmine |
| Thebaine |
| Tiliacorine |
| Toxiferine |
| Tricyclotsangibelin |
| Trilobine |
| Tsangin A |
| Tsangin B |
| Tsangin C |
| Tubocurarine |
| Ukrain |
| Xylopine |
| Xylopinine |
Structure
3D Structure
Properties
Molecular Formula |
C20H23NO4 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(6aS)-2,9,10-trimethoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-1-ol |
InChI |
InChI=1S/C20H23NO4/c1-21-6-5-11-8-17(25-4)20(22)19-13-10-16(24-3)15(23-2)9-12(13)7-14(21)18(11)19/h8-10,14,22H,5-7H2,1-4H3/t14-/m0/s1 |
InChI Key |
SAERKXUSZPTMCQ-AWEZNQCLSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@@H]1CC4=CC(=C(C=C43)OC)OC)O)OC |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC(=C(C=C43)OC)OC)O)OC |
Synonyms |
thaliporphine thaliporphine hydrochloride |
Origin of Product |
United States |
Discovery, Isolation, and Structural Elucidation of Thaliporphine
Botanical Sources and Phytochemical Investigations Leading to Thaliporphine (B1221002) Isolation
The quest to identify and isolate this compound has led researchers to a diverse range of plant families, with notable occurrences in the Lauraceae, Berberidaceae, and Ranunculaceae families. mdpi.comacs.org
This compound Occurrence in Lauraceae Family Species
The Lauraceae family, known for its rich diversity of isoquinoline (B145761) alkaloids, has been a significant source of this compound. sci-hub.se Investigations into various species within this family have consistently reported the presence of this aporphine (B1220529) alkaloid. sci-hub.seresearchgate.net For instance, this compound has been isolated from Neolitsea konishii K, a plant indigenous to Taiwan. nih.govnih.gov It has also been identified as a major alkaloidal component in Lindera pipericarpa, a tree used in traditional cosmetics. ird.fr Furthermore, research on Phoebe formosana has identified laurolitsine (B191710), an abundant aporphine from which this compound can be synthesized. acs.orgnih.gov These findings underscore the prevalence of this compound within the Lauraceae family and highlight the importance of this botanical group in its discovery. mdpi.complos.org
Isolation from Berberis lycium Royle and other Berberis species
The Berberidaceae family, and specifically the genus Berberis, represents another crucial botanical source of this compound. baqai.edu.pk Chemical studies on the aerial parts of Berberis lycium Royle led to the successful isolation of this compound. baqai.edu.pkcabidigitallibrary.org This was a significant finding as it marked the first reported isolation of this compound from this particular Berberis species. baqai.edu.pkcabidigitallibrary.org While aporphines are considered relatively rare in the Berberis genus, this compound, also known as thalicmidine, has been identified in several other species, including B. densiflora, B. heterobotrys, B. heteropoda, B. integerrima, B. oblonga, and B. turcomanica. baqai.edu.pk
Presence in Anemone coronaria
Investigations into the phytochemical composition of Anemone coronaria, a member of the Ranunculaceae family, have also revealed the presence of this compound. thieme-connect.com Bio-guided fractionation of an alkaloid-rich fraction from this plant identified this compound as one of its components, constituting 14.1% of the fraction. thieme-connect.comresearchgate.net This discovery is noteworthy as it expands the known botanical distribution of this compound to another plant family with a history of use in traditional medicine. thieme-connect.comvdoc.pub
Methodologies for the Extraction and Purification of this compound from Biological Matrices
The isolation of this compound from its natural plant sources involves a series of extraction and purification steps. A common approach begins with the extraction of the powdered plant material, such as the aerial parts of Berberis lycium Royle, using a solvent like ethanol. cabidigitallibrary.org
Following the initial extraction, the solvent is removed, and the resulting residue is subjected to an acid-base extraction to separate the basic alkaloidal fraction. cabidigitallibrary.org This fraction is then further purified using chromatographic techniques. Column chromatography with silica (B1680970) gel is a frequently employed method. For instance, the basic fraction from B. lycium was passed through a silica gel column and eluted with a solvent system of dichloromethylene with 2% methanol (B129727). cabidigitallibrary.org
Further refinement is often achieved through preparative thin-layer chromatography (TLC). cabidigitallibrary.org In the isolation from B. lycium, a fraction obtained from column chromatography was subjected to preparative TLC on silica gel GF-250 with a solvent system of hexane (B92381) and acetone (B3395972) (8:2, v/v) containing a few drops of diethylamine (B46881) (DEA) to yield the pure this compound alkaloid. cabidigitallibrary.org Similarly, bio-guided fractionation of Anemone coronaria utilized reversed-phase high-performance liquid chromatography (HPLC) for the separation and identification of its active fractions, which included this compound. thieme-connect.com
Spectroscopic and Crystallographic Approaches in the Structural Determination of this compound
The definitive structural elucidation of this compound has been accomplished through the application of various spectroscopic and spectrometric techniques. cabidigitallibrary.org These methods provide detailed information about the molecule's connectivity and three-dimensional arrangement.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structure Elucidation (¹H NMR, ¹³C NMR, DEPT, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy has been a cornerstone in determining the structure of this compound. cabidigitallibrary.orgkab.ac.ug One-dimensional NMR techniques, including ¹H NMR and ¹³C NMR, provide fundamental information about the hydrogen and carbon framework of the molecule. cabidigitallibrary.org
In the analysis of this compound isolated from Berberis lycium Royle, ¹H and ¹³C NMR spectra were recorded on a Bruker 400 MHz instrument in acetone-d6. cabidigitallibrary.org The spectral data obtained were then compared with and found to be in conformity with previously reported data for this compound (also known as thalicmidine). cabidigitallibrary.org
To gain deeper insights into the carbon skeleton, Distortionless Enhancement by Polarization Transfer (DEPT) experiments, specifically DEPT-90 and DEPT-135, were utilized. baqai.edu.pkcabidigitallibrary.org These experiments help to distinguish between CH, CH₂, and CH₃ groups, providing crucial information for the correct assignment of carbon signals. The combination of these NMR techniques, often supplemented with mass spectrometry data, has been instrumental in unequivocally confirming the structure of this compound. baqai.edu.pkcabidigitallibrary.org Two-dimensional NMR techniques are also implicitly part of the standard toolkit for complex natural product elucidation, providing correlational data to piece together the molecular puzzle. acs.orgnih.gov
Mass Spectrometry (MS) in this compound Structure Confirmation
Mass spectrometry has been a critical tool in confirming the molecular weight and structure of this compound. The technique provides information on the mass-to-charge ratio (m/z) of the molecular ion, which directly corresponds to the compound's molecular weight.
In studies of alkaloids isolated from Glaucium fimbrilligerum, the mass spectrum of this compound showed a molecular ion peak [M]⁺ at m/z 341. ut.ac.ir This finding is consistent with the calculated molecular formula of C₂₀H₂₃NO₄ and a molecular weight of 341.407 g/mol . ut.ac.irjst.go.jpwikidata.org The spectral data obtained from this compound isolated from Berberis lycium were also in conformity with previously reported data. cabidigitallibrary.org
| Parameter | Value | Source |
|---|---|---|
| Molecular Formula | C₂₀H₂₃NO₄ | jst.go.jpwikidata.org |
| Molecular Weight | 341.407 g/mol | jst.go.jp |
| Molecular Ion Peak [M]⁺ (m/z) | 341 | ut.ac.ir |
| MassBank Accession | MSBNK-Washington_State_Univ-BML82240 | wikidata.org |
Stereochemical Assignment and Absolute Configuration of this compound
The stereochemistry of this compound is a crucial aspect of its chemical identity. As an aporphine alkaloid, it possesses a chiral center at carbon 6a, leading to the possibility of two enantiomers, (S)-thaliporphine and (R)-thaliporphine.
Determining the absolute configuration of these molecules often involves advanced analytical techniques. For many aporphine alkaloids, the absolute stereochemistry is assessed by comparing experimental and calculated Electronic Circular Dichroism (ECD) spectra. kib.ac.cn This computational approach allows for the assignment of the specific spatial arrangement, such as the (6aS) configuration, by matching the observed ECD spectrum with the theoretically predicted spectrum for that isomer. kib.ac.cn
Biosynthetic Pathways and Precursors of Thaliporphine
Enzymatic Catalysis and Intermediate Metabolites in Thaliporphine (B1221002) Biosynthesis
The formation of this compound is catalyzed by a series of enzymes that guide the transformation of precursor molecules through various intermediate stages. This process begins with the foundational steps of the BIA pathway and proceeds through specific branch pathways leading to the aporphine (B1220529) scaffold. helsinki.fi
(S)-Reticuline is a pivotal branch-point intermediate in the biosynthesis of a vast array of benzylisoquinoline alkaloids, including the aporphine-type alkaloids like this compound. pnas.orgnih.gov Its central role stems from its strategic position in the pathway, from which various downstream branches diverge to produce different structural classes of alkaloids. oup.comacs.org The biosynthesis of (S)-Reticuline itself originates from the amino acid tyrosine. pnas.orggenome.jp Through a series of enzymatic reactions, tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). genome.jp The condensation of these two molecules is catalyzed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the basic 1-benzylisoquinoline (B1618099) core. oup.comacs.org Subsequent methylation and hydroxylation steps, catalyzed by enzymes such as O-methyltransferases and N-methyltransferases, lead to the formation of (S)-reticuline. acs.org
Studies have demonstrated that (S)-reticuline is a direct precursor to aporphine alkaloids. researchgate.net For instance, research on Litsea glutinosa has shown that (S)-reticuline undergoes oxidative coupling to form (S)-isoboldine, which is then methylated to produce (S)-glaucine, with (S)-thaliporphine as an intermediate. researchgate.net The stereospecificity of this conversion is crucial, with studies showing a significantly higher incorporation of (S)-reticuline compared to its (R)-enantiomer. While (S)-reticuline is a key precursor in many species, some plants, like the sacred lotus (B1177795) (Nelumbo nucifera), may utilize alternative precursors such as (S)-N-methylcoclaurine for aporphine alkaloid synthesis, as reticuline (B1680550) has not been detected in this plant. mdpi.combiorxiv.orgnih.gov
Cytochrome P450 monooxygenases (CYPs) are a large family of enzymes that play a critical role in the biosynthesis of various plant secondary metabolites, including benzylisoquinoline alkaloids. acs.orgresearchgate.net Within this family, the CYP80G subfamily has been specifically correlated with the formation of the aporphine scaffold through intramolecular C-C phenol (B47542) coupling reactions. acs.orgmdpi.com
The enzyme CYP80G2, also known as corytuberine (B190840) synthase, has been identified as a key player in this process. acs.orgacs.org It catalyzes the conversion of (S)-reticuline to (S)-corytuberine, an essential step in the biosynthesis of some aporphine alkaloids. acs.orgacs.org This reaction involves an intramolecular C-C coupling, which establishes the characteristic aporphine core structure. acs.org While CYP80G2 is a well-characterized example, other members of the CYP80G subfamily are also believed to be involved in the biosynthesis of different aporphine alkaloids in various plant species. mdpi.comresearchgate.net For example, in sacred lotus, a CYP80G homolog is thought to catalyze the formation of the aporphine backbone, although the specific substrates may differ from (S)-reticuline. mdpi.commdpi.com Recent research has also identified other CYP450s, such as CYP80G6 and CYP80Q5 from Stephania tetrandra, which show distinct activities towards (S)- and (R)-configured substrates, highlighting the diversity of these enzymes in aporphine alkaloid biosynthesis. nih.gov Furthermore, enzymes from the CYP719 family have been implicated in the formation of the methylenedioxy bridge found in some aporphine alkaloids. researchgate.netnih.gov
Role of (S)-Reticuline as a Key Precursor in Aporphine Alkaloid Biosynthesis
Genetic Regulation and Expression of Biosynthetic Genes in this compound-Producing Organisms
The biosynthesis of this compound and other aporphine alkaloids is under tight genetic control, with the expression of biosynthetic genes often being tissue-specific and inducible by various stimuli. nih.govnih.gov The regulation of these pathways is complex and involves transcription factors that can modulate the expression of multiple genes in the pathway. frontiersin.org
Studies in various plants have shed light on the genes involved in aporphine alkaloid biosynthesis. In sacred lotus, for example, digital gene expression analysis has identified genes encoding key enzymes in the BIA pathway, including norcoclaurine synthase (NCS), O-methyltransferases (OMTs), and corytuberine synthase (CTS), a member of the CYP80G family. helsinki.fifrontiersin.org The expression of these genes has been shown to correlate with the accumulation of aporphine alkaloids. helsinki.fi For instance, in wounded lotus leaves, the accumulation of nuciferine (B1677029) and N-nornuciferine was significantly increased, which corresponded with the upregulation of a putative CYP80G2 gene and a WRKY transcription factor. acs.orgnih.gov This suggests that WRKY transcription factors may play a regulatory role in the BIA pathway in response to stress. acs.orgnih.gov
Furthermore, the expression of biosynthetic genes can be highly localized within the plant. In lotus, NnCYP80A, involved in bis-BIA synthesis, is highly expressed in the embryo, while NnCYP80G, associated with aporphine alkaloid production, is predominantly expressed in the leaf. nih.gov This tissue-specific expression pattern contributes to the differential accumulation of alkaloid types in different parts of the plant. nih.gov Metabolomic and transcriptomic analyses in Corydalis yanhusuo have also revealed that the expression of many BIA biosynthetic genes is more active during the expansion stage of the bulb, indicating developmental regulation of the pathway. nih.govplos.org
Isotopic Labeling Studies to Elucidate this compound Biosynthetic Routes
Isotopic labeling is a powerful technique used to trace the metabolic fate of precursor molecules and elucidate biosynthetic pathways. biorxiv.orgnih.gov By feeding plants with precursors labeled with stable or radioactive isotopes, researchers can follow the incorporation of the label into downstream metabolites, thereby confirming precursor-product relationships and identifying intermediates. biorxiv.orgbiorxiv.org
Early biosynthetic studies on aporphine alkaloids extensively used this method. For example, feeding experiments with ¹⁴C-labeled (±)-reticuline in Litsea glutinosa provided strong evidence for its role as a precursor to glaucine (B1671577), with this compound being an intermediate. researchgate.net These studies demonstrated the specific incorporation of the labeled reticuline into the final product. Similarly, parallel feeding experiments with labeled (S)-reticuline and (R)-reticuline have been used to establish the stereospecificity of the biosynthetic pathway, showing a preferential incorporation of the (S)-isomer.
More recent advancements in analytical techniques, such as liquid chromatography-mass spectrometry (LC-MS) and single-cell mass spectrometry (scMS), have enhanced the sensitivity and resolution of isotopic labeling studies. nih.govbiorxiv.org These methods allow for the tracking of label incorporation into a wide range of metabolites simultaneously and even at the single-cell level, providing a more dynamic and detailed view of metabolic fluxes through the biosynthetic network. biorxiv.orgbiorxiv.org Such approaches are crucial for untangling the complex and often interconnected pathways of alkaloid biosynthesis. nih.gov
Chemoenzymatic Approaches to this compound Analogues Based on Biosynthetic Insights
Chemoenzymatic synthesis combines the selectivity and efficiency of enzymatic catalysis with the versatility of chemical synthesis to produce complex molecules and their analogues. science.gov Insights gained from the elucidation of biosynthetic pathways, including the identification of key enzymes and their substrate specificities, provide a valuable toolbox for developing such synthetic strategies. mdpi.com
The enzymes involved in this compound biosynthesis, particularly the cytochrome P450 monooxygenases and methyltransferases, are prime candidates for use in chemoenzymatic synthesis. These enzymes can be used to perform specific transformations on synthetic precursors, leading to the formation of this compound analogues with modified structures and potentially novel biological activities. For instance, the promiscuity of some biosynthetic enzymes, such as the ability of norcoclaurine synthase (NCS) to accept a variety of substrates, can be exploited to generate a diverse array of alkaloid scaffolds. oup.com
Furthermore, the reconstruction of biosynthetic pathways in microbial hosts like Escherichia coli and Saccharomyces cerevisiae offers a promising platform for the production of this compound and its analogues. pnas.orgnih.gov By expressing the relevant plant biosynthetic genes in these microorganisms, it is possible to engineer strains that can produce these valuable compounds from simple starting materials. pnas.org This synthetic biology approach not only provides a sustainable and scalable production method but also facilitates the generation of novel analogues through the introduction of modified enzymes or synthetic precursors into the engineered pathway. pnas.orgescholarship.org For example, the de novo biosynthesis of aporphine alkaloids like (R)-glaziovine, (S)-glaziovine, and magnoflorine (B1675912) has been successfully achieved in yeast by leveraging the functional characterization of key cytochrome P450 enzymes. nih.gov
Synthetic Chemistry and Analogue Development of Thaliporphine
Total Synthesis Strategies for Thaliporphine (B1221002): Methodological Advancements and Challenges
The total synthesis of this compound, an aporphine (B1220529) alkaloid, presents several challenges, including the construction of the core tetracyclic ring system and the control of stereochemistry. Various strategies have been developed to address these issues, reflecting the evolution of synthetic organic chemistry.
Retrosynthetic Analysis and Key Disconnection Strategies
Retrosynthetic analysis of this compound reveals several possible disconnections for simplifying the complex structure into more manageable starting materials. A common approach involves disconnecting the biaryl bond that forms the aporphine core. This leads back to a 1-benzyltetrahydroisoquinoline precursor, which can be synthesized from simpler aromatic and amine-containing fragments. mdpi.comresearchgate.net The key step in this forward sense is an intramolecular oxidative coupling to form the C-C bond between the two aromatic rings.
Another strategy involves the disconnection of the bonds forming the heterocyclic ring (ring B). For instance, the Pictet-Spengler reaction provides a powerful method for constructing the tetrahydroisoquinoline core from a phenethylamine (B48288) and an aldehyde or its equivalent. acs.org More modern approaches might consider disconnections that allow for the application of metal-catalyzed cross-coupling reactions to form key C-C or C-N bonds late in the synthesis. mdpi.comresearchgate.netacs.org
Kametani's one-pot synthesis in 1973 provided an early example of a strategy to construct the aporphine skeleton, yielding this compound among other related alkaloids. caltech.edu These early methods often relied on classical reactions, and while successful, they sometimes lacked the efficiency and stereocontrol of more modern approaches.
Stereocontrolled Synthesis and Chiral Pool Approaches to this compound
The stereocenter at C6a in this compound is a crucial feature for its biological activity. Achieving control over this stereocenter is a primary focus in its total synthesis. Chiral pool approaches utilize naturally occurring chiral molecules as starting materials to impart stereochemistry to the final product. For example, chiral amino acids can be used to construct the tetrahydroisoquinoline core with a defined stereocenter.
Alternatively, asymmetric synthesis methodologies can be employed. These include the use of chiral catalysts or auxiliaries to induce enantioselectivity in a key bond-forming reaction. For instance, asymmetric hydrogenation or transfer hydrogenation of an enamine or imine intermediate can establish the stereocenter at C6a with high enantiomeric excess. acs.org The development of stereocontrolled methods has been a significant advancement in the synthesis of aporphine alkaloids. dntb.gov.ua
Modern Catalytic Methods in this compound Total Synthesis
Modern organic synthesis has seen a surge in the development and application of catalytic methods, which offer high efficiency, selectivity, and functional group tolerance. In the context of this compound synthesis, palladium-catalyzed cross-coupling reactions have become invaluable tools. mdpi.comresearchgate.net For instance, intramolecular α-arylation of an ester can be used to form the tetrahydroisoquinoline ring system. mdpi.comresearchgate.net
Furthermore, palladium-catalyzed direct arylation has been explored for the key biaryl bond formation, offering a more atom-economical alternative to traditional coupling reactions that require pre-functionalized coupling partners. researchgate.net The use of specific ligands, such as PEPPSI-iPentCl, has been shown to be effective in challenging amination reactions, which can be relevant for constructing the nitrogen-containing heterocycle. core.ac.uk Hypervalent iodine reagents have also been investigated for the oxidative biaryl coupling of 1-benzyltetrahydroisoquinolines to form the aporphine core. researchgate.net These modern catalytic approaches represent the forefront of synthetic strategies toward this compound and other complex alkaloids. researchgate.netmdpi.com
Semi-Synthesis and Derivatization Approaches for this compound Analogues
Semi-synthesis, which involves the chemical modification of naturally abundant precursors, provides a practical and efficient route to this compound and its analogues. This approach leverages the existing chemical framework of related alkaloids, avoiding the lengthy and often low-yielding steps of a total synthesis.
Preparation from Glaucine (B1671577)
Glaucine, a major aporphine alkaloid found in several plant species, is a common starting material for the semi-synthesis of this compound. researchgate.net The structural similarity between glaucine and this compound, differing primarily in the substitution pattern on the A-ring, makes this conversion attractive.
A key transformation in this process is the regioselective O-demethylation of glaucine. Treatment of glaucine with hydrogen bromide (HBr) gas in dichloromethane (B109758) at room temperature or by refluxing in acetic acid saturated with HBr gas can effect this demethylation. researchgate.net This reaction yields this compound along with other demethylated products such as lirioferine, N-methyllaurotetanine, and bracteoline. researchgate.net The yields of this compound can be modest, but this method provides a straightforward route to the target compound from a readily available natural product. researchgate.net
| Starting Material | Reagent | Product(s) | Yield of this compound | Reference |
| Glaucine | HBr gas in CH2Cl2 | This compound, Lirioferine, N-methyllaurotetanine, Bracteoline | 20% | researchgate.net |
| Glaucine | HBr gas in refluxing Acetic Acid | This compound, Lirioferine, N-methyllaurotetanine, Bracteoline | 26% | researchgate.net |
Preparation from Boldine (B1667363)
Boldine, another abundant aporphine alkaloid, can also serve as a precursor for the synthesis of this compound analogues. kib.ac.cneurekaselect.com The chemical manipulation of boldine allows for the creation of a variety of derivatives with modified biological activities. mdpi.com The synthesis of this compound itself from isoboldine, a positional isomer of boldine, has been achieved through selective 9-O-methylation using diazomethane. researchgate.net While not a direct conversion from boldine, this highlights the utility of related aporphine scaffolds.
Synthesis of N-Homologues and Optical Isomers of this compound
The development of this compound analogues, specifically its N-homologues and optical isomers, has been a significant area of research, primarily utilizing semisynthetic methods starting from abundant natural precursors. nih.gov A key starting material for these syntheses is laurolitsine (B191710), an aporphine alkaloid found in plants such as Phoebe formosana. nih.govacs.orgacs.orgresearchgate.net The general strategy involves the preparation of norglaucine, a crucial intermediate, which can then be modified to produce various N-homologues of this compound. acs.org
The process for creating N-homologues often begins with the N-alkylation of a precursor, followed by further chemical transformations. researchgate.net For instance, N-formylnorglaucine has been used as a precursor in the synthesis of certain this compound N-homologues. researchgate.net The reaction conditions for these transformations are critical; for example, treating N-propylnorglaucine with 90% sulfuric acid (H₂SO₄) was found to yield an 11-sulfonyl-1,11-anhydroaporphine as an additional product. nih.govacs.org In contrast, reacting N-formylnorglaucine with 90% H₂SO₄ predominantly produced a 9-sulfonyl-seco product, which has an opened B-ring. nih.govacs.org
The synthesis of optical isomers of this compound has also been achieved through semisynthesis from laurolitsine. nih.govresearchgate.net The process of optical resolution, separating the enantiomers, is a critical step. Researchers have successfully employed ¹H NMR (proton nuclear magnetic resonance) spectroscopic analysis to monitor the optical purity of the crystalline salts during this resolution process. nih.govacs.orgacs.org This analytical method allows for precise tracking and ensures the separation of the distinct stereoisomers. researchgate.net
Table 1: Key Compounds in the Synthesis of this compound N-Homologues
| Compound Name | Role in Synthesis | Starting Material/Precursor | Reference(s) |
| Laurolitsine | Starting material | Phoebe formosana | nih.govacs.orgresearchgate.net |
| Norglaucine | Key intermediate | Glaucine or Laurolitsine | acs.org |
| N-Formylnorglaucine | Precursor | Norglaucine | nih.govresearchgate.netacs.org |
| N-Propylnorglaucine | Precursor | Norglaucine | nih.govacs.org |
| This compound | Target compound and its enantiomers | Laurolitsine | nih.govresearchgate.net |
| Pancordine | Product from H₂SO₄ treatment | N-formylnorglaucine | nih.govacs.org |
| (±)-Wilsonirine | Product from hydrogenation | Pancordine | nih.govacs.org |
Combinatorial Chemistry and Library Synthesis for this compound-Related Compounds
While large-scale combinatorial chemistry using automated platforms is not extensively documented for this compound, the principles of library synthesis have been applied to generate series of related compounds for biological evaluation. This approach, often described as diversity-oriented synthesis, allows for the systematic exploration of structure-activity relationships (SAR). acs.org The goal is to create a collection of analogues by modifying the core aporphine skeleton to identify compounds with enhanced or novel biological activities. researchgate.netacs.org
An example of this approach is the synthesis of new aporphines with nitrogen-containing substituents at the C-10 position of the tetracyclic core. researchgate.net By creating a series of these analogues, researchers have been able to investigate their binding affinities at various human serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net Similarly, other research has focused on preparing litebamine (B1674881) N-homologues from laurolitsine, generally through a three-step reaction sequence involving N-alkylation, solvolysis, and a Mannich reaction, to assess their antiacetylcholinesterase activity. researchgate.net
Modern synthetic strategies, such as direct arylation methodology, have been highlighted for their utility in both target-oriented and diversity-oriented synthesis of tetrahydroisoquinoline (THIQ) alkaloids, the broader class to which this compound belongs. acs.org For example, after synthesizing an aporphine derivative, various nucleophilic coupling partners can be introduced to install a range of different functional groups, effectively generating a library of compounds for further study. acs.org These methods provide efficient access to a diverse set of natural product analogues, which is crucial for uncovering new therapeutic potentials. acs.org
Enantioselective Synthesis of this compound and Its Enantiomers
The enantioselective synthesis of this compound and its enantiomers is critical, as the biological effects of aporphine alkaloids are often stereospecific. nih.gov Total synthesis of the aporphine core can be complex, often requiring about 10 reaction steps from basic precursors like a catecholamine and a phenylacetic acid. acs.orgacs.org An alternative and historically significant route involves the use of aryne chemistry, specifically the benzyne (B1209423) reaction, to construct the aporphine skeleton. caltech.eduacs.org For instance, the cyclization of a brominated tetrahydrobenzylisoquinoline derivative in the presence of a strong base like sodamide can generate an aryne intermediate that cyclizes to form the this compound core. caltech.edu
In practice, obtaining specific enantiomers of this compound has often been accomplished through the resolution of racemic mixtures of key synthetic intermediates. chemistry-chemists.com A documented method involves the synthesis of the racemic dihydroisoquinolinium salt, which is then resolved into its separate optical isomers. chemistry-chemists.com These resolved isomers are subsequently reduced and can be converted into the corresponding enantiomers of this compound. chemistry-chemists.com
Semisynthetic routes starting from naturally occurring chiral molecules like laurolitsine provide another path to the specific enantiomers of this compound. nih.govresearchgate.net During the resolution of racemic intermediates in these syntheses, ¹H NMR spectroscopy has proven to be a facile and useful tool for monitoring the optical purity of the resolved compounds, ensuring the isolation of a single enantiomer. acs.org More broadly, the enantioselective synthesis of the parent tetrahydroisoquinoline (THIQ) scaffold has been advanced through methods like asymmetric transfer hydrogenation, which can produce chiral THIQ intermediates with high enantiomeric excess. acs.org These advanced catalytic methods represent a powerful strategy for accessing specific enantiomers of complex alkaloids like this compound. acs.orgscience.gov
Molecular and Cellular Pharmacological Mechanisms of Thaliporphine
Receptor Binding and Ligand-Target Interactions of Thaliporphine (B1221002)
This compound exhibits a complex interaction profile with various cellular receptors and targets, contributing to its diverse pharmacological effects. These interactions primarily involve G-protein coupled receptors (GPCRs), ion channels, and key enzymes involved in inflammatory and cellular signaling pathways.
G-Protein Coupled Receptor (GPCR) Modulation by this compound
This compound has been identified as an α-1 adrenoceptor antagonist. nih.gov This antagonism contributes to its effects on the cardiovascular system. Additionally, studies have shown that the cardioprotective effects of this compound can be diminished by opioid receptor antagonists like naloxone (B1662785) or naltrexone. researchgate.netnih.gov This suggests that this compound's mechanism of action involves, at least in part, the activation of opioid receptors. researchgate.netnih.gov Further research indicates that this compound may also interact with other GPCRs, influencing pathways such as the PI3K/Akt/mTOR and p38/NFκB signaling cascades. researchgate.netmdpi.com
Ion Channel Modulation by this compound (Na+, K+, Ca2+ channels)
This compound demonstrates significant modulatory effects on several key ion channels, which are crucial for its cardiac and vascular activities. researchgate.netnih.gov
Sodium (Na+) Channels: this compound acts as a potent blocker of Na+ channels. nih.govresearchgate.netnih.gov At a concentration of 1.5 microM, it has been shown to reduce the inward Na+ current (INa) and cause a negative shift in its half-inactivation potential in both rat ventricular and guinea pig atrial cells. nih.gov This inhibition of Na+ current contributes to its antiarrhythmic properties. airitilibrary.com
Potassium (K+) Channels: The compound is also a strong blocker of K+ channels. nih.govresearchgate.netnih.gov Specifically, this compound reduces the transient outward K+ current (Ito) in a dose-dependent manner in rat ventricular cells. researchgate.netnih.gov At 10 microM, it reduces the peak Ito to 37.3 +/- 2.1% and the delayed rectifying K+ current (Ik) in guinea pig ventricular cells to 45.3 +/- 1.8% of control values. nih.gov The protective effects of this compound in cardiac ischemia-reperfusion injury are also linked to the opening of mitochondrial ATP-sensitive potassium (KATP) channels. researchgate.netnih.gov
Calcium (Ca2+) Channels: this compound is described as a weak or partial Ca2+ channel agonist. nih.govresearchgate.netnih.gov In rat ventricular cells, 10 microM of this compound produced a smaller increase in the peak inward Ca2+ current (ICa) compared to the Ca2+ channel agonist Bay K 8644. nih.gov This partial agonism, leading to increased calcium entry, is thought to contribute to its positive inotropic effect. researchgate.netnih.gov Furthermore, this compound-induced vasoconstriction in rat aorta is primarily mediated by promoting Ca2+ entry. nih.gov
The following table summarizes the effects of this compound on various ion channels:
| Ion Channel | Effect of this compound | Concentration | Cell Type | Reference |
| Sodium (Na+) Channel | Inhibition of inward current (INa) | 1.5 µM | Rat ventricular and guinea pig atrial cells | nih.gov |
| Potassium (K+) Channel | Inhibition of transient outward current (Ito) | 1-30 µM | Rat ventricular cells | researchgate.netnih.gov |
| Inhibition of delayed rectifying current (Ik) | 10 µM | Guinea pig ventricular cells | nih.gov | |
| Opening of mitochondrial KATP channels | Not specified | Rat heart | researchgate.netnih.gov | |
| Calcium (Ca2+) Channel | Weak/Partial Agonist (increase in ICa) | 10 µM | Rat ventricular cells | nih.gov |
| Promotes Ca2+ entry | 0.1-100 µM | Rat aorta | nih.gov |
Enzyme Inhibition/Activation Profiles of this compound
This compound modulates the activity of several enzymes that are critical in inflammatory processes and cellular signaling.
This compound selectively inhibits the expression of inducible nitric oxide synthase (iNOS) without directly affecting the enzyme's activity once it has been expressed. nih.govnih.gov This inhibitory action has been observed in lipopolysaccharide (LPS)-stimulated macrophages. nih.govnih.gov The mechanism involves the suppression of LPS-stimulated interleukin-1 beta (IL-1β) synthesis, which is a key step in the induction of iNOS expression. nih.govnih.gov By reducing iNOS expression, this compound decreases the production of nitric oxide (NO) during inflammatory responses. cabidigitallibrary.orgplos.org This effect is believed to contribute to its potential in managing conditions like endotoxemia. nih.govnih.gov
While direct inhibitory studies on this compound and COX-2/LOX are limited, related aporphine (B1220529) alkaloids have shown activity against these enzymes. For instance, some alkaloids can suppress the expression of both LOX-5 and COX-2. researchgate.net Research on other natural compounds indicates that inhibition of these enzymes is a common mechanism for anti-inflammatory effects. physiology.orgresearchgate.net Given that this compound exhibits anti-inflammatory properties, it is plausible that it may also modulate these pathways, though more specific research is needed to confirm this.
This compound has been shown to prevent the nitrosylation of sarcoplasmic reticulum Ca2+-ATPase (SERCA2) in cardiac cells during endotoxemia. plos.orgnih.gov This protective effect helps in recovering the functional properties of intracellular Ca2+ handling and cardiac contraction. nih.gov Some alkaloids have also been found to interact with P-glycoprotein and alter its ATPase activity, which is relevant in the context of multidrug resistance. tandfonline.com
Modulation of Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX) Activity
Intracellular Signaling Pathway Perturbations by this compound
This compound demonstrates significant interaction with key intracellular kinase cascades, particularly the PI3K/Akt/mTOR and p38 MAPK pathways, which are crucial in regulating cellular processes like inflammation, cell survival, and apoptosis. In models of lipopolysaccharide (LPS)-induced endotoxemia, this compound has been shown to protect against myocardial dysfunction by up-regulating the PI3K/Akt/mTOR pathway. mdpi.comnih.gov This "good" signaling pathway is associated with cell survival and is often suppressed during septic conditions. plos.orgresearchgate.netresearchgate.net Conversely, this compound down-regulates the "bad" p38 MAPK/NF-κB pathway, which is activated by inflammatory stimuli like LPS and contributes to cellular damage. mdpi.comnih.govplos.org
The activation of the PI3K/Akt/mTOR pathway by this compound is a critical component of its cardioprotective effects. Studies have shown that this compound treatment can increase the activity of this pathway, leading to the inhibition of inflammation. researchgate.netresearchgate.net In endotoxemic rabbits, this compound administration led to an increase in the protein expression of PI3K, phospho-Akt, and mTOR, counteracting the effects of LPS. plos.orgresearchgate.net This modulation helps to preserve left ventricular systolic function and reduce apoptosis. mdpi.complos.orgresearchgate.net
Simultaneously, this compound attenuates the phosphorylation of p38 MAPK. plos.org The p38 MAPK pathway is a key player in the inflammatory response, and its activation leads to the production of pro-inflammatory cytokines and can induce apoptosis. physiology.org By inhibiting this pathway, this compound reduces the expression of downstream targets like NF-κB, thereby mitigating the inflammatory cascade and subsequent cellular damage. mdpi.comnih.govplos.org The dual action of up-regulating the pro-survival PI3K/Akt/mTOR pathway and down-regulating the pro-inflammatory p38 MAPK pathway underscores a significant part of this compound's mechanism of action. nih.govplos.orgnih.gov
A derivative of this compound, TM-1-1 DP, has also been shown to increase the expression of cell survival proteins such as AKT and ERK, while decreasing the expression of cell death proteins like P38 and Caspase 3 in the context of ischemia-reperfusion heart injury. airitilibrary.com
Table 1: Effect of this compound on Kinase Cascades
| Pathway | Effect of this compound | Downstream Consequences | Reference |
|---|---|---|---|
| PI3K/Akt/mTOR | Up-regulation/Activation | Increased cell survival, inhibition of inflammation, cardioprotection. | mdpi.comnih.govplos.orgresearchgate.netresearchgate.net |
| p38 MAPK | Down-regulation/Inhibition | Decreased inflammation, reduced apoptosis, cardioprotection. | mdpi.comnih.govplos.org |
| ERK | Activation | Increased cell survival. | airitilibrary.com |
This compound significantly modulates second messenger systems, including intracellular calcium (Ca2+) transients, nitric oxide (NO), and reactive oxygen species (ROS), which are critical in cellular signaling and pathophysiology.
In the context of endotoxemia, cardiac depression is associated with decreased intracellular Ca2+ transients. researchgate.netnih.govresearchgate.net this compound has been shown to recover the functional properties of intracellular Ca2+ handling. researchgate.netnih.govresearchgate.net While it is considered a weak Ca2+ channel agonist, its primary effects on ion channels appear to be a strong blockade of Na+ and K+ channels, which can indirectly influence Ca2+ dynamics and contribute to its positive inotropic effects. nih.govgoogle.com
This compound demonstrates a notable ability to regulate NO production. It selectively inhibits the expression of inducible nitric oxide synthase (iNOS), the enzyme responsible for producing large amounts of NO during inflammation, without directly affecting the enzyme's activity. portlandpress.comnih.gov This inhibition is mediated, at least in part, by suppressing the synthesis of interleukin-1 beta (IL-1β) in macrophages. portlandpress.comnih.govcabidigitallibrary.org By decreasing iNOS expression, this compound reduces the excessive NO production that contributes to cellular damage and hypotension in endotoxemia. plos.orgnih.govresearchgate.net This leads to a reduction in the nitrosylation of proteins like SERCA2, a crucial Ca2+-ATPase in the sarcoplasmic reticulum, thereby preserving cardiac function. plos.orgresearchgate.netnih.govresearchgate.net Furthermore, a derivative of this compound, TM-1-1 DP, has been shown to increase the levels of endothelial nitric oxide synthase (eNOS) and NO, which are important for cell survival. airitilibrary.com
The compound also plays a significant role in mitigating oxidative stress by reducing the levels of ROS. researchgate.net In endotoxemic models, this compound decreased intracellular ROS levels in ventricular cells. researchgate.netnih.govresearchgate.net This antioxidant effect contributes to its protective actions against organ injury by preventing oxidative damage to cellular components. mdpi.com A derivative of this compound also demonstrated the ability to suppress the production of superoxide (B77818) anions (O2·−). nih.gov
Table 2: this compound's Impact on Second Messenger Systems
| Second Messenger | Effect of this compound | Cellular Outcome | Reference |
|---|---|---|---|
| Ca2+ transients | Recovers functional properties of intracellular Ca2+ handling. | Improved cardiac contraction. | researchgate.netnih.govresearchgate.net |
| Nitric Oxide (NO) | Inhibits iNOS expression, decreases excessive NO production. | Reduced nitrosative stress, preserved cardiac function. | plos.orgnih.govresearchgate.netportlandpress.comnih.gov |
| Reactive Oxygen Species (ROS) | Decreases intracellular ROS levels. | Reduced oxidative stress and cellular damage. | researchgate.netnih.govresearchgate.net |
Kinase Cascades and Phosphorylation Events Influenced by this compound (e.g., PI3K/Akt/mTOR, p38 MAPK)
Impact of this compound on Cellular Processes
This compound exerts a significant influence on fundamental cellular processes, particularly cell cycle regulation and apoptosis. Research indicates that this compound can inhibit cell death-related pathways. researchgate.net In the context of cardiovascular collapse during inflammatory disease, this compound has been observed to have anti-apoptotic effects. researchgate.net
A key mechanism of this compound's protective action is the reduction of apoptosis. In studies involving endotoxemic rabbits, this compound was found to decrease TNFα and caspase-3 dependent cell apoptosis. plos.orgnih.govresearchgate.net This anti-apoptotic effect is consistent with the observed reduction in serum cardiac troponin I (cTnI) and lactate (B86563) dehydrogenase (LDH) concentrations, which are markers of cellular injury. plos.orgnih.gov Furthermore, this compound treatment has been shown to increase the expression of the anti-apoptotic protein Bcl-2 in cardiac tissues during sepsis. plos.org
The compound and its derivatives have been shown to reduce the activity of caspase-3, a key executioner caspase in the apoptotic cascade. airitilibrary.comresearchgate.net Additionally, this compound has been found to inhibit the expression of Bax, a pro-apoptotic protein, and reduce the phosphorylation of JNK, a kinase involved in stress-induced apoptosis. researchgate.netresearchgate.net These actions collectively contribute to a reduction in myocardial infarct size and the preservation of cardiac tissue. researchgate.net
While much of the research focuses on the anti-apoptotic effects of this compound in the context of tissue injury, some alkaloids from the same family have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. researchgate.net However, the primary described role of this compound itself in the provided context is the inhibition of apoptosis.
Current research provides limited direct evidence on the specific modulation of autophagy by this compound. However, studies on related aporphine alkaloids and the signaling pathways that this compound influences suggest potential interactions. For instance, the alkaloid nuciferine (B1677029) has been shown to improve autophagy in intestinal cells. nih.gov Given that this compound modulates the PI3K/Akt/mTOR pathway, a central regulator of autophagy, it is plausible that this compound could also influence this process. mdpi.comnih.govplos.org The mTOR pathway, when activated, is a known inhibitor of autophagy. This compound's ability to up-regulate this pathway in certain contexts might suggest an inhibitory effect on autophagy. mdpi.comnih.govplos.org Conversely, in other cellular contexts where stress is high, the modulation of pathways like p38 MAPK could indirectly affect autophagic processes. Further research is needed to directly elucidate the role of this compound in autophagy modulation.
This compound significantly regulates the expression of key genes and proteins involved in inflammation and apoptosis, most notably Nuclear Factor-kappa B (NF-κB), Tumor Necrosis Factor-alpha (TNF-α), and Caspase-3.
This compound is a potent inhibitor of the NF-κB signaling pathway. plos.orgnih.gov It has been shown to attenuate the activation of NF-κB in response to inflammatory stimuli like lipopolysaccharide (LPS). plos.orgnih.gov This is achieved, in part, by down-regulating the upstream p38 MAPK pathway and inhibiting the degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. mdpi.complos.orgnih.gov In H9C2 cells, this compound was found to attenuate the LPS-induced nuclear translocation of NF-κB. nih.gov By preventing the translocation of NF-κB to the nucleus, this compound effectively blocks the transcription of numerous pro-inflammatory genes. plos.orgnih.gov
A direct consequence of NF-κB inhibition is the reduced expression of TNF-α, a major pro-inflammatory cytokine. mdpi.complos.orgnih.gov Studies have consistently shown that this compound treatment leads to a significant reduction in TNF-α production and expression at both the protein and serum levels. mdpi.complos.orgnih.govresearchgate.net This suppression of TNF-α is a critical component of this compound's anti-inflammatory and cardioprotective effects. plos.org
This compound also directly impacts the apoptotic machinery by down-regulating the expression and activity of Caspase-3. plos.orgnih.govresearchgate.net Caspase-3 is a key executioner caspase, and its activation is a central event in the apoptotic cascade. By decreasing Caspase-3 dependent cell apoptosis, this compound helps to preserve cell viability, particularly in the context of sepsis-induced myocardial dysfunction. plos.orgnih.govresearchgate.net A derivative of this compound, TM-1-1 DP, has also been shown to decrease the expression of Caspase-3 in the setting of ischemia-reperfusion heart injury. airitilibrary.com
Effects on Cellular Metabolism by this compound
This compound has demonstrated notable effects on cellular metabolism, particularly in the context of glucose homeostasis. Research indicates that this compound can influence glucose absorption, insulin (B600854) release, and glycogen (B147801) synthesis, suggesting its potential as a regulator of metabolic processes.
Furthermore, investigations in both normal and diabetic rat models have shown that this compound can stimulate the release of insulin. mdpi.comresearchgate.net A bolus intravenous injection of this compound resulted in a dose-dependent reduction of plasma glucose levels in both normal and streptozotocin-induced diabetic rats. researchgate.net This stimulation of insulin secretion is a key mechanism behind its anti-hyperglycemic effect. mdpi.comresearchgate.net In diabetic rats, this compound has been confirmed to exert a potent anti-hyperglycemic effect by not only stimulating insulin release but also by increasing the utilization of glucose by the body. mdpi.com
In addition to its effects on insulin, this compound has been shown to significantly increase the synthesis of glycogen in the skeletal muscle of both normal and diabetic rats. mdpi.comresearchgate.net This action further contributes to the lowering of blood glucose levels by promoting its storage in the form of glycogen. researchgate.net An intravenous glucose challenge test in normal rats showed that a 1 mg/kg dose of this compound could significantly lessen the expected rise in plasma glucose. researchgate.net
These findings collectively suggest that the hypoglycemic effects of this compound are multi-faceted, involving the inhibition of intestinal glucose absorption, stimulation of insulin secretion, and enhancement of skeletal muscle glycogen synthesis. mdpi.comresearchgate.net
Table 1: Effects of this compound on Cellular Metabolism
| Metabolic Process | Effect of this compound | Model System | Observed Outcome | Reference |
| Glucose Absorption | Decrease | In situ rat intestinal perfusion | Reduced intestinal glucose uptake | mdpi.com |
| Insulin Release | Stimulation | Normal and diabetic rats | Increased plasma insulin levels | mdpi.comresearchgate.net |
| Glycogen Synthesis | Increase | Skeletal muscle of normal and diabetic rats | Enhanced glycogen storage | mdpi.comresearchgate.net |
| Plasma Glucose Levels | Reduction | Normal and diabetic rats | Lowered blood glucose | mdpi.comresearchgate.net |
Structure-Activity Relationship (SAR) Studies of this compound and Its Analogues
The exploration of the structure-activity relationship (SAR) of this compound and its derivatives is crucial for understanding the molecular features responsible for its biological activities and for the rational design of new, more potent analogues.
Identification of Pharmacophores and Key Structural Motifs in this compound
The aporphine alkaloid structure itself is a key determinant of its biological activity. The tetrahydroisoquinoline core is a common structural motif found in many biologically active compounds. researchgate.net For aporphinoid alkaloids in general, certain structural features have been identified as important for their cytotoxic activity, which may provide insights into the pharmacophores of this compound. These include the presence of a 1,2-methylenedioxy group and the methylation of the nitrogen atom. researchgate.net Furthermore, oxidation and dehydrogenation at the C7 position have been shown to enhance anticancer activity in some aporphinoid alkaloids. researchgate.net The formation of the methylenedioxy bridge on the A- and D-rings of aporphine alkaloids is considered an essential pharmacophoric group. researchgate.net
While specific pharmacophore models for this compound's metabolic effects are not extensively detailed in the provided results, the general principles of pharmacophore modeling involve identifying key spatial arrangements of features like hydrogen bond donors and acceptors, charged groups, hydrophobic regions, and aromatic rings that are essential for binding to a biological target. taylorandfrancis.com
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to correlate the biological activity of a series of compounds with their physicochemical properties. youtube.com This approach is valuable for predicting the activity of new derivatives and guiding synthetic efforts. youtube.comnih.gov
While specific QSAR studies focused solely on this compound derivatives and their metabolic effects were not found in the search results, the methodology is widely applied to various classes of compounds. A typical QSAR study involves several steps:
Data Set Preparation : A series of compounds with known biological activities is selected. nih.govresearchgate.net
Descriptor Calculation : Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. nih.govresearchgate.net
Model Development : Statistical methods, such as multilinear regression (MLR), are used to build a mathematical model that relates the descriptors to the biological activity. youtube.comnih.gov
Model Validation : The predictive power of the QSAR model is rigorously tested. youtube.com
For example, in a QSAR study on thiazolidine-4-one derivatives, descriptors related to polarizability, electronegativity, and surface area were found to positively correlate with antitubercular activity. nih.gov This highlights the type of insights that QSAR can provide. The application of such methods to this compound and its analogues could elucidate the key structural features governing its effects on cellular metabolism.
Conformational Analysis and Molecular Dynamics Simulations of this compound-Target Interactions
Conformational analysis and molecular dynamics (MD) simulations are powerful computational tools used to understand the three-dimensional structure of molecules and how they interact with their biological targets over time. researchgate.net These methods can provide detailed insights into the binding modes of ligands and the conformational changes that occur upon binding. researchgate.net
Although specific studies detailing conformational analysis and MD simulations of this compound with metabolic targets were not identified in the search results, the general approach is well-established. For instance, MD simulations can incorporate the flexibility of both the protein target and the ligand, providing a more realistic representation of the binding process compared to static docking methods. researchgate.net Docking studies on other alkaloids have been used to predict binding orientations within enzyme active sites. researchgate.net For example, docking studies of the alkaloid taspine (B30418) with acetylcholinesterase suggested a different binding mode compared to the known inhibitor galanthamine. researchgate.net
The application of these computational techniques to this compound could help identify the specific amino acid residues involved in its interaction with key metabolic enzymes or receptors, thereby elucidating the molecular basis of its pharmacological effects.
Preclinical Mechanistic Investigations of Thaliporphine S Biological Activities Excluding Clinical Outcomes
In Vitro Cellular Models for Mechanistic Elucidation of Thaliporphine (B1221002) Action
Studies in Cancer Cell Lines: Mechanistic Insights into Anti-Proliferative Effects (e.g., HL-60, PC-3, SMMC-7721)
While direct mechanistic studies of this compound on human promyelocytic leukemia (HL-60), prostate cancer (PC-3), and hepatocellular carcinoma (SMMC-7721) cell lines are not extensively detailed in available research, the broader class of aporphine (B1220529) alkaloids, to which this compound belongs, has demonstrated significant cytotoxic and anti-proliferative effects across various cancer cell lines.
Research on related aporphine alkaloids provides a framework for potential mechanisms. For instance, alkaloids isolated from Thalictrum cultratum exhibited effective cytotoxicity against HL-60 and PC-3 cells, with the most active compounds inducing apoptosis and causing cell cycle arrest at the S phase in HL-60 cells. sciencescholar.us Similarly, other aporphines like actinodaphnine (B1208463) have shown cytotoxic activity against HL-60 cells. nih.gov The proposed mechanisms for aporphine-induced cytotoxicity often involve the induction of apoptosis. For example, the related aporphine alkaloid crebanine (B1669604) induces apoptosis and cell cycle arrest in HL-60 cells. frontiersin.org In glioblastoma cells, crebanine's pro-apoptotic effect was found to be mediated through the PI3K-Akt signaling pathway. frontiersin.org While these findings relate to similar compounds, they suggest that a potential anti-proliferative mechanism of this compound could involve the modulation of key signaling pathways that control cell survival and proliferation.
Investigations in Neuronal Cell Models: Mechanisms of Neuro-Modulatory Effects (e.g., anti-AD mechanisms)
Direct investigations into the neuro-modulatory mechanisms of this compound in neuronal cell models of Alzheimer's disease (AD) are limited. However, research on other aporphine alkaloids and natural compounds provides insights into plausible mechanisms for neuroprotection.
A key pathological feature of AD is the aggregation of amyloid-beta (Aβ) peptides and subsequent neuroinflammation and oxidative stress. The related aporphine alkaloid, boldine (B1667363), has been shown to interfere with Aβ aggregation, reduce neuroinflammation, and protect against mitochondrial dysfunction in cellular AD models. researchgate.netresearchgate.net Many neuroprotective compounds exert their effects by modulating signaling pathways critical for neuronal survival. For instance, in the SH-SY5Y neuroblastoma cell line, a common in vitro model for AD, various natural compounds have demonstrated protection against Aβ-induced toxicity by reducing reactive oxygen species (ROS), decreasing the activity of the pro-apoptotic enzyme caspase-3, and activating pro-survival pathways such as the PI3K/Akt and ERK1/2 pathways. mdpi.comfrontiersin.org
Another critical target in AD therapy is the enzyme acetylcholinesterase (AChE), which degrades the neurotransmitter acetylcholine. mdpi.com The alkaloid taspine (B30418), for example, has been identified as a potent AChE inhibitor. researchgate.net Furthermore, mitigating neuroinflammation is a key therapeutic strategy. Extracts from Corydalis rhizome, which contains aporphine alkaloids, have been shown to modulate the IL-6/JAK2/STAT3 signaling pathway in microglia, the primary immune cells of the brain. nih.gov This suggests that a potential mechanism for this compound could involve the inhibition of inflammatory pathways in brain immune cells.
Immunomodulatory Effects of this compound in Immune Cell Lines (e.g., RAW264.7 macrophages)
This compound has demonstrated significant immunomodulatory effects in macrophage cell lines, primarily by suppressing inflammatory responses induced by lipopolysaccharide (LPS). In murine macrophage cell lines such as RAW264.7 and J774, this compound effectively inhibits the production of key inflammatory mediators.
The mechanism centers on the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a master regulator of inflammation. plos.orgnih.gov this compound was found to attenuate the LPS-induced phosphorylation of TGF-beta activated kinase 1 (TAK-1) and the subsequent degradation of the inhibitor of κB alpha (IκBα). plos.org This action prevents the translocation of the NF-κB p65 subunit to the nucleus, thereby downregulating the expression of NF-κB target genes, including inducible nitric oxide synthase (iNOS) and tumor necrosis factor-alpha (TNF-α). plos.orgnih.gov Consequently, the production of nitric oxide (NO) and reactive oxygen species (ROS) is significantly reduced. plos.org Further studies have shown that this compound also inhibits the LPS-stimulated synthesis of interleukin-1 beta (IL-1β) in macrophages. nih.gov
| Cell Line | Inducer | Key Mechanistic Findings for this compound | Downstream Effect |
|---|---|---|---|
| RAW264.7 Macrophages | LPS | Attenuates TAK-1 phosphorylation and IκBα degradation. plos.org | Inhibition of iNOS and TNF-α expression; reduced NO and ROS production. plos.org |
| J774.2 Macrophages | LPS | Inhibits LPS-stimulated IL-1β synthesis. nih.gov | Inhibition of iNOS expression. nih.gov |
Cardioprotective Mechanisms in Myocardial Cell Culture Systems (e.g., H9C2 cells, rat ventricular cells)
In vitro studies using cardiac cell models have revealed several mechanisms underlying this compound's cardioprotective effects, spanning from modulation of ion channels to protection against cellular stress.
In isolated rat ventricular cells, this compound demonstrates direct electrophysiological effects. It acts as a potent blocker of both sodium (Na+) and potassium (K+) channels while functioning as a weak calcium (Ca2+) channel agonist. researchgate.netnih.gov Specifically, it reduces the transient outward K+ current (Ito) and the inward Na+ current (INa), which results in a marked prolongation of the action potential duration (APD50). researchgate.netnih.gov This combination of activities is believed to contribute to its positive inotropic (increased contraction force) and negative chronotropic (decreased heart rate) effects observed in cardiac tissues. researchgate.net
In the H9C2 rat cardiomyocyte cell line, this compound shows protective effects against cellular damage. Under conditions mimicking sepsis, it attenuates LPS-induced nuclear translocation of NF-κB, a key inflammatory pathway. plos.org In models of hypoxia-induced injury, it was shown to decrease levels of damage markers like creatine (B1669601) kinase (CK) and lactate (B86563) dehydrogenase (LDH), reduce ROS production and intracellular Ca2+ concentration, inhibit apoptosis, and preserve the mitochondrial membrane potential. researchgate.net
| Cell Model | Condition | Key Mechanistic Findings for this compound |
|---|---|---|
| Rat Ventricular Cells | Electrophysiological Recording | Blocks Na+ and K+ channels (reduces INa and Ito). researchgate.netnih.gov |
| Acts as a weak Ca2+ channel agonist. researchgate.net | ||
| Prolongs action potential duration (APD50). researchgate.netnih.gov | ||
| H9C2 Cardiomyocytes | LPS-induced stress | Attenuates nuclear translocation of NF-κB. plos.org |
| Hypoxia-induced injury | Reduces ROS and intracellular Ca2+; preserves mitochondrial membrane potential; inhibits apoptosis. researchgate.net |
In Vivo Animal Models for Probing Mechanistic Effects of this compound
Target Engagement Studies in Animal Models Administered this compound
In vivo studies have provided crucial evidence of this compound's engagement with specific molecular targets and signaling pathways, confirming the relevance of the mechanisms observed in vitro. These investigations in animal models of cardiac injury and sepsis have highlighted its interaction with opioid receptors and its modulation of critical intracellular signaling cascades.
A key finding is the engagement of this compound with the opioid receptor system. In a rat model of myocardial ischemia-reperfusion injury, the cardioprotective effects of this compound, such as a reduction in infarct size, were significantly diminished by the administration of opioid receptor antagonists like naloxone (B1662785) and naltrexone. researchgate.net This suggests that this compound's action is, at least in part, mediated through the activation of opioid receptors, a mechanism it shares with morphine. researchgate.nettermedia.pl This engagement further involves the opening of mitochondrial ATP-sensitive potassium (KATP) channels, a critical step in cardioprotection. researchgate.net
In animal models of endotoxemia and sepsis, this compound demonstrates clear engagement and modulation of inflammatory and survival pathways. In endotoxemic rabbits with myocardial dysfunction, this compound was shown to down-regulate the pro-inflammatory p38 MAPK/NF-κB signaling pathway. mdpi.comnih.gov Concurrently, it up-regulates the pro-survival PI3K/Akt/mTOR pathway. mdpi.comnih.govresearchgate.net This dual action—suppressing detrimental inflammatory signals while promoting cell survival signals—underpins its ability to preserve cardiac function and reduce apoptosis during sepsis. researchgate.netnih.gov
| Animal Model | Target/Pathway Engaged by this compound | Observed Mechanistic Effect | Reference |
|---|---|---|---|
| Rat (Myocardial Ischemia-Reperfusion) | Opioid Receptors / Mitochondrial KATP Channels | Activation of opioid receptors and opening of mitoKATP channels, leading to cardioprotection. Effects blocked by naloxone. | researchgate.net |
| Endotoxemic Rabbit (Sepsis) | p38 MAPK/NF-κB Pathway | Down-regulation of the pathway, leading to reduced inflammation (decreased TNF-α) and apoptosis. | mdpi.comnih.gov |
| Endotoxemic Rabbit (Sepsis) | PI3K/Akt/mTOR Pathway | Up-regulation of the pathway, promoting cell survival and contributing to cardioprotection. | mdpi.comnih.govresearchgate.net |
Pharmacodynamic Biomarker Identification in Preclinical Animal Studies
Preclinical animal models have been instrumental in identifying pharmacodynamic biomarkers that indicate this compound's biological activity. In studies involving endotoxemic rabbits, this compound administration was associated with a decrease in several key biomarkers. nih.govresearchgate.net These include Tumor Necrosis Factor-alpha (TNF-α), a pro-inflammatory cytokine, and Caspase-3, an enzyme crucial for executing apoptosis or programmed cell death. nih.govresearchgate.net Furthermore, reductions in serum levels of Lactate Dehydrogenase (LDH) and cardiac Troponin I (cTnI) were observed, suggesting a protective effect against cellular and cardiac muscle damage, respectively. nih.govresearchgate.net
In rat models of endotoxemia induced by lipopolysaccharide (LPS), this compound pretreatment significantly lowered the serum levels of TNF-α. researchgate.net Similarly, in studies of ischemia-reperfusion injury in rats, this compound reduced plasma creatine kinase and cardiac myeloperoxidase (MPO) activity, further indicating its cardioprotective effects. nih.govresearchgate.net
Pharmacodynamic Biomarkers Modulated by this compound in Preclinical Studies
| Biomarker | Effect Observed | Disease Model | Animal Model | Reference |
|---|---|---|---|---|
| Tumor Necrosis Factor-alpha (TNF-α) | Decreased | Endotoxemia | Rabbit, Rat | nih.govresearchgate.netresearchgate.net |
| Caspase-3 | Decreased | Endotoxemia | Rabbit | nih.govresearchgate.net |
| Lactate Dehydrogenase (LDH) | Decreased | Endotoxemia | Rabbit, Rat | nih.govresearchgate.netresearchgate.net |
| Cardiac Troponin I (cTnI) | Decreased | Endotoxemia | Rabbit | nih.govresearchgate.net |
| Creatine Kinase (CK) | Decreased | Ischemia-Reperfusion Injury | Rat | nih.govresearchgate.net |
| Myeloperoxidase (MPO) | Decreased | Ischemia-Reperfusion Injury | Rat | nih.govresearchgate.net |
| Superoxide (B77818) Anion | Decreased | Endotoxemia | Rat | mdpi.com |
Mechanistic Explanations for Observed Phenotypes in Disease Models
The beneficial effects of this compound observed in various disease models are underpinned by its influence on specific molecular pathways.
Attenuation of Myocardial Dysfunction in Endotoxemia: In endotoxemic models, this compound has been shown to preserve cardiac function. nih.govresearchgate.net This is achieved by modulating key signaling pathways. This compound up-regulates the "pro-survival" PI3K/Akt/mTOR pathway while simultaneously down-regulating the "pro-inflammatory" p38/NF-κB and TLR4 signaling pathways. nih.govresearchgate.netnih.govresearchgate.net By inhibiting the NF-κB signaling cascade, this compound reduces the expression of inflammatory mediators like TNF-α and inducible nitric oxide synthase (iNOS). nih.govnih.gov This, in turn, prevents the nitrosylation of SERCA2a, a crucial protein for calcium handling in cardiac muscle cells, ultimately preserving cardiac contractility. nih.gov The reduction in TNF-α and Caspase-3 dependent apoptosis also contributes to its cardioprotective effects. nih.govresearchgate.netmdpi.com
Cardioprotection Against Reperfusion Injury: this compound confers cardioprotection against ischemia-reperfusion injury through mechanisms that include antioxidant activity. nih.govresearchgate.net When administered before reperfusion, it reduces infarct size and improves cardiac function. nih.govresearchgate.net A key mechanism identified is the activation of opioid receptors and the opening of mitochondrial ATP-sensitive potassium (KATP) channels. nih.govresearchgate.net The protective effects of this compound were diminished by opioid receptor antagonists, highlighting the importance of this pathway. nih.govresearchgate.net
Modulation of Glucose Homeostasis: this compound has demonstrated the ability to modulate glucose homeostasis. nih.govresearchgate.net It can decrease glucose absorption during intestinal perfusion. nih.govresearchgate.net In both normal and diabetic rat models, this compound has been shown to have an anti-hyperglycemic effect by stimulating insulin (B600854) release and increasing glucose utilization. nih.govresearchgate.net It also enhances skeletal muscle glycogen (B147801) synthesis, further contributing to its glucose-lowering effects. nih.gov Additionally, this compound attenuated the late-phase decrease in blood glucose seen in a rat model of endotoxemia. researchgate.netmdpi.com
Biodistribution and Metabolite Profiling of this compound in Preclinical Systems
Understanding the distribution and metabolic fate of this compound is crucial for its development as a therapeutic agent. While specific, detailed biodistribution and metabolite profiling studies on this compound are not extensively reported in the provided search results, some insights can be gleaned.
Studies on other aporphine alkaloids, such as glaucine (B1671577), indicate that metabolism can occur through pathways like N-demethylation and oxidation of the aporphine ring. acs.org It is plausible that this compound undergoes similar metabolic transformations. The identification of this compound in the leaves of Croton lechleri suggests its natural origin and bioavailability in plant tissues. nih.govresearchgate.net Further research is needed to fully characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in preclinical models. Preclinical biodistribution studies are essential for regulatory approval of clinical trials and involve tracking the compound in various organs over time. nih.gov
Synergistic and Antagonistic Interactions of this compound with Other Bioactive Compounds
The potential for this compound to interact with other compounds, either enhancing or diminishing their effects, is an important area of investigation.
Combination Studies for Enhanced Mechanistic Effects
The search results provide limited direct evidence of combination studies designed to enhance the mechanistic effects of this compound. However, the understanding of its mechanisms opens up possibilities for synergistic combinations. For instance, its anti-inflammatory and cardioprotective effects, mediated through the NF-κB and opioid receptor pathways, suggest that it could be combined with other agents targeting different nodes in these or complementary pathways to achieve a greater therapeutic effect. The wound-healing properties of Croton lechleri latex, which contains this compound among other compounds like taspine and proanthocyanidins, are thought to arise from the synergistic effects of these multiple components. thieme-connect.com
Mechanistic Basis of Drug-Drug Interactions Involving this compound
The mechanistic basis of drug-drug interactions can be categorized as either pharmacodynamic or pharmacokinetic. sps.nhs.ukmsdmanuals.com
Pharmacodynamic Interactions: These occur when drugs have additive, synergistic, or antagonistic effects at the same or different targets. nih.govumn.edu For this compound, a key pharmacodynamic interaction was observed in studies of reperfusion injury, where its cardioprotective effects were antagonized by opioid receptor blockers like naloxone and naltrexone. researchgate.netnih.govresearchgate.net This indicates that co-administration with opioid antagonists would likely negate its beneficial effects mediated through this pathway.
Pharmacokinetic Interactions: These interactions involve one drug affecting the absorption, distribution, metabolism, or excretion of another. sps.nhs.ukmsdmanuals.comnih.gov The metabolism of many drugs, including some alkaloids, involves the cytochrome P450 (CYP) enzyme system in the liver. nih.gov While specific studies on this compound's interaction with the CYP system were not detailed in the search results, it is a critical area for investigation. If this compound is a substrate, inhibitor, or inducer of specific CYP enzymes, it could alter the plasma concentrations of co-administered drugs that are metabolized by the same enzymes, potentially leading to altered efficacy or toxicity. nih.gov For example, the metabolism of the related aporphine alkaloid glaucine involves human cytochrome P450s. acs.org
Analytical Methodologies for Thaliporphine Research
Chromatographic Techniques for the Separation and Quantification of Thaliporphine (B1221002)
Chromatography is the cornerstone of analytical chemistry for separating individual components from a complex mixture. For this compound and related aporphine (B1220529) alkaloids, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prevalently used techniques. frontiersin.orgsci-hub.se
HPLC is the preferred method for the analysis of aporphine alkaloids due to its high resolution, speed, and applicability to non-volatile and thermally unstable compounds like this compound. sci-hub.seresearchgate.net The technique separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase packed in a column.
Method development in HPLC often involves optimizing several parameters to achieve baseline separation of this compound from other structurally similar alkaloids that may be present in the extract. researchgate.net Key parameters that are frequently adjusted include the chemical nature of the stationary phase (e.g., C18 columns), the composition of the mobile phase (often a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer), the pH of the mobile phase, and the gradient elution program. researchgate.netresearchgate.net UV detection is commonly employed for quantification, with detection wavelengths typically set around the absorption maxima of the aporphine chromophore, such as 270 nm or 282 nm. mdpi.commdpi.com
Table 1: Examples of HPLC Conditions for Aporphine Alkaloid Analysis This table presents typical parameters used in HPLC methods for the separation of aporphine alkaloids, which are applicable to this compound analysis.
| Parameter | Condition Example 1 mdpi.com | Condition Example 2 mdpi.com | Condition Example 3 researchgate.net |
|---|---|---|---|
| Column | Discovery C18 (25 cm × 4.6 mm, 5 µm) | Welch AQ-C18 | Not specified |
| Mobile Phase | Acetonitrile-water-triethylamine-glacial acetic acid (55:44:1:0.15, v/v/v/v) | Acetonitrile + 0.1% formic acid (gradient) | Methanol/Buffer (gradient) |
| Flow Rate | 1.0 mL/min | Not specified | Not specified |
| Detection | UV at 270 nm | UV at 282 nm | UV Detection |
| Key Optimization Factor | Isocratic mobile phase composition | Solid-phase extraction (SPE) for purification prior to HPLC | Mobile phase pH, initial methanol %, gradient slope |
Gas Chromatography (GC) is another powerful separation technique that can be applied to this compound analysis, particularly when coupled with a mass spectrometer (GC-MS). chemistry-chemists.com GC is suitable for volatile and thermally stable compounds. ijpsjournal.com Since alkaloids like this compound are generally non-volatile, a derivatization step is often required to convert them into more volatile analogs before they can be analyzed by GC.
GC-MS analysis provides excellent separation and definitive identification based on the compound's retention time and its unique mass spectrum. researchgate.net This technique has been successfully used for the qualitative and quantitative analysis of this compound and its related compounds in metabolic studies and in the chemical profiling of plant extracts. researchgate.netnih.gov
High-Performance Liquid Chromatography (HPLC) for this compound Analysis
Mass Spectrometry (MS) in this compound Detection and Structural Confirmation
Mass Spectrometry (MS) is an indispensable tool in this compound research for its unparalleled sensitivity and ability to provide detailed structural information. cabidigitallibrary.org It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and the elucidation of molecular structure through fragmentation analysis.
The coupling of Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive detection and quantification of this compound and its metabolites in complex biological matrices. nih.govjst.go.jpnih.gov This technique offers high selectivity by monitoring specific fragmentation transitions of the target analyte. scielo.br
In a typical LC-MS/MS workflow, the parent ion corresponding to protonated this compound is selected in the first mass analyzer, fragmented via collision-induced dissociation, and then specific product ions are monitored in the second mass analyzer. mdpi.com This approach, known as Multiple Reaction Monitoring (MRM), significantly reduces background noise and allows for quantification at very low concentrations. scielo.brfrontiersin.org LC-MS/MS is also a powerful tool for metabolite profiling, enabling the identification of biotransformation products of this compound in in vitro and in vivo studies. mdpi.com
Table 2: Mass Spectrometry Techniques in this compound Research This table summarizes the application of different mass spectrometry methods in the analysis of this compound and related alkaloids.
| Technique | Primary Application | Key Advantages | Reference Finding |
|---|---|---|---|
| LC-MS/MS | Sensitive quantification; Metabolite profiling | High selectivity and sensitivity; structural information from fragmentation | Used to identify and quantify alkaloids in complex plant extracts and biological fluids. nih.govscielo.brmdpi.com |
| High-Resolution MS (HRMS) | Precise mass measurement; Formula determination | High mass accuracy (<5 ppm); confirmation of elemental composition | Enables putative identification of dozens of aporphine alkaloids in a single run. mdpi.comresearchgate.net |
| GC-MS | Qualitative and quantitative analysis | Excellent separation efficiency; definitive identification | Devised for the analysis of this compound as a preliminary step to metabolic studies. researchgate.net |
High-Resolution Mass Spectrometry (HRMS), using analyzers such as Orbitrap or Fourier-Transform Ion Cyclotron Resonance (FT-ICR), provides highly accurate mass measurements, typically with an error of less than 5 ppm. researchgate.netmdpi.com This precision is crucial for unequivocally determining the elemental composition of this compound and distinguishing it from other isobaric compounds (molecules with the same nominal mass but different elemental formulas). mdpi.com HRMS is a powerful tool for the dereplication of natural product extracts—a process of rapidly identifying known compounds—and for the structural elucidation of novel alkaloids. researchgate.net
LC-MS/MS for Sensitive Detection and Metabolite Profiling
Spectrophotometric and Spectrofluorometric Assays for this compound Quantification
While chromatographic methods are dominant, spectrophotometric and spectrofluorometric assays can serve as simpler, more accessible methods for quantification, particularly in preliminary studies or for monitoring interactions.
UV-Visible spectrophotometry can be used to quantify this compound by measuring its absorbance at a specific wavelength, typically one of its absorption maxima. However, this method lacks the specificity of chromatography and is susceptible to interference from other UV-absorbing compounds in a mixture.
Spectrofluorometry measures the fluorescence emitted by a compound after excitation with light of a specific wavelength. This technique is often more sensitive and selective than spectrophotometry. While specific spectrofluorometric assays for this compound quantification are not widely reported, the intrinsic fluorescence of the aporphine scaffold could potentially be exploited for this purpose. For instance, spectrofluorometric methods are commonly used to study the binding interactions between drug molecules and biological macromolecules like DNA, by observing changes in fluorescence intensity upon binding. nih.gov Such approaches could be adapted to investigate the mechanisms of action of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Purity and Structure Verification in Research
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in the structural elucidation and purity assessment of this compound. This non-destructive analytical method provides detailed information about the carbon-hydrogen framework of the molecule, allowing researchers to confirm its identity and structural integrity.
In the course of its isolation and characterization from natural sources, such as Berberis lycium, this compound's structure has been rigorously confirmed using a suite of spectroscopic techniques, prominently featuring ¹H NMR, ¹³C NMR, and two-dimensional NMR experiments like DEPT (Distortionless Enhancement by Polarization Transfer). cabidigitallibrary.org These methods are indispensable for assigning the specific chemical shifts of the hydrogen and carbon atoms within the aporphine skeleton of this compound.
¹H NMR spectroscopy is particularly useful for determining the number and environment of protons in the molecule. For instance, characteristic signals in the aromatic region of the ¹H NMR spectrum can be assigned to specific protons on the aporphine ring system. One study reported the following chemical shifts for this compound in a chloroform-d (B32938) (CDCl₃) solvent: aromatic proton signals at δ 8.04 (singlet, 1H, H-11), δ 6.78 (singlet, 1H, H-8), and δ 6.55 (singlet, 1H, H-3). The methoxy (B1213986) groups (OCH₃) appear as a singlet at δ 3.87 (9H), and the N-methyl group (NCH₃) resonates at δ 2.69 ppm (singlet, 3H). ut.ac.ir This detailed fingerprint allows for direct comparison with established data to verify the compound's identity.
Furthermore, ¹H NMR spectroscopy has been successfully employed to monitor the optical purity of this compound, which is critical as the compound and its derivatives can exist as different optical isomers with potentially different biological activities. researchgate.netresearchgate.net
¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The chemical shifts of each carbon atom, including the quaternary carbons, are determined, offering a complete picture of the molecular structure. When combined with DEPT experiments, the number of hydrogens attached to each carbon can be definitively established. While specific literature values for a complete ¹³C NMR dataset are diffusely reported, the technique is consistently cited as part of the standard characterization protocol for this compound and related aporphine alkaloids. cabidigitallibrary.orgikm.org.my
Table 1: ¹H NMR Spectroscopic Data for this compound
| Proton Assignment | Chemical Shift (δ) in ppm | Multiplicity |
|---|---|---|
| H-11 | 8.04 | s |
| H-8 | 6.78 | s |
| H-3 | 6.55 | s |
| OCH₃ (C1, C2, C10) | 3.87 | s |
| NCH₃ | 2.69 | s |
Data obtained in CDCl₃ solvent. ut.ac.ir
Sample Preparation and Matrix Effects in this compound Analytical Studies (e.g., QuEChERS)
The accurate analysis of this compound, particularly from complex natural matrices like plant tissues, necessitates robust sample preparation to isolate the analyte from interfering substances. The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method has emerged as a highly effective and widely adopted technique for the extraction of alkaloids from such samples. encyclopedia.pubthermofisher.commdpi.com
The QuEChERS procedure typically involves two main stages. encyclopedia.pubmdpi.com First, the homogenized sample is subjected to a liquid-liquid extraction using a buffered organic solvent, commonly acetonitrile. The addition of salts, such as magnesium sulfate (B86663) and sodium chloride, induces phase separation and helps to partition the analytes into the organic layer. sigmaaldrich.com The second stage is a cleanup step known as dispersive solid-phase extraction (dSPE). Here, the supernatant from the first stage is mixed with a combination of sorbents. For alkaloid analysis, primary secondary amine (PSA) is often used to remove organic acids and other polar interferences, while other sorbents like C18 can remove nonpolar interferences such as lipids. mdpi.comsigmaaldrich.com
When analyzing this compound extracts using highly sensitive techniques like liquid chromatography-mass spectrometry (LC-MS), matrix effects are a significant consideration. nih.gove-century.us Matrix effects are the alteration of analyte ionization efficiency due to co-eluting compounds from the sample matrix. scielo.br This can lead to either ion suppression or enhancement, resulting in the underestimation or overestimation of the analyte concentration, thereby compromising the accuracy and precision of the analytical results. nih.govscielo.br
For aporphine alkaloids, studies have shown that matrix effects can be significant and must be evaluated during method validation. nih.gove-century.us The effect is typically assessed by comparing the response of an analyte in a standard solution to its response in a sample matrix spiked at the same concentration. To mitigate these effects, common strategies include the use of matrix-matched calibration curves or the incorporation of a suitable internal standard (IS) that behaves similarly to the analyte during both the extraction and ionization processes. e-century.us While specific studies detailing matrix effects in this compound analysis are not prevalent, the established protocols for related alkaloids provide a clear framework for addressing this analytical challenge.
Emerging Research Directions and Future Perspectives for Thaliporphine
Advancements in Biosynthetic Engineering for Enhanced Thaliporphine (B1221002) Production
The natural abundance of this compound can be low and variable, making extraction from plant sources inefficient for large-scale research and potential future applications. To address this, researchers are turning to biosynthetic engineering to develop more reliable and higher-yield production methods. This involves a deep understanding of the biosynthetic pathway of benzylisoquinoline alkaloids (BIAs), the class to which this compound belongs.
The biosynthesis of aporphine (B1220529) alkaloids like this compound begins with the amino acid L-tyrosine and proceeds through a series of enzymatic steps to form the key intermediate (S)-reticuline. pnas.orgfrontiersin.org From (S)-reticuline, specific enzymes, including cytochrome P450s like corytuberine (B190840) synthase (CTS), catalyze the formation of the aporphine core structure. frontiersin.orgkyoto-u.ac.jp The subsequent steps to produce this compound likely involve enzymes such as N-methyltransferases and oxidoreductases. frontiersin.org
Recent advancements in systems metabolic engineering and synthetic biology are making it feasible to use microbial hosts like Escherichia coli and Saccharomyces cerevisiae as "bioreactors" for producing BIAs. nih.govfrontiersin.org By introducing the necessary plant-derived genes into these microorganisms, researchers can create engineered strains capable of synthesizing complex alkaloids. pnas.orgnih.gov While the complete heterologous production of this compound in microbes has not yet been fully realized, the successful production of its precursors, like (S)-reticuline, and other related aporphine alkaloids such as magnoflorine (B1675912), demonstrates the promise of this approach. pnas.org
Key strategies in this field include:
Gene Discovery: Identifying and characterizing the specific enzymes involved in the later, often less understood, steps of this compound biosynthesis in its native plant species. frontiersin.org
Pathway Reconstruction: Assembling the entire biosynthetic pathway in a microbial host by co-expressing multiple genes from different plant sources. pnas.org
Metabolic Optimization: Fine-tuning the metabolism of the host organism to increase the flux towards this compound production and minimize the formation of unwanted byproducts. nih.gov
These efforts are crucial for providing a sustainable and scalable source of this compound for further research and development.
Chemoinformatics and Computational Drug Discovery Efforts Based on this compound Scaffolds
The aporphine scaffold, the core chemical structure of this compound, is considered a "privileged scaffold" in medicinal chemistry. nih.gov This means it can bind to multiple, diverse biological targets, making it a valuable starting point for drug discovery. Chemoinformatics and computational methods are increasingly being used to explore the potential of this compound and its derivatives.
Molecular docking studies, a key computational technique, have been employed to predict the binding affinity of this compound and related compounds to various protein targets. For instance, one study identified this compound as a potential inhibitor of the hepatitis C virus (HCV) nonstructural protein 5B (NS5B), with a predicted binding affinity greater than that of the approved drug sofosbuvir. dovepress.com Another computational screening identified tinosporide, a compound structurally related to the aporphine class, as having good drug-likeness and stability against the NS3 helicase of HCV. researchgate.net
These computational approaches offer several advantages:
High-Throughput Screening: Virtually screening large libraries of this compound-based compounds against numerous biological targets to identify promising leads. dovepress.com
Structure-Activity Relationship (SAR) Studies: Understanding how small modifications to the this compound structure affect its biological activity, which can guide the design of more potent and selective analogues. hilarispublisher.com
ADMET Prediction: In silico assessment of the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new this compound derivatives to prioritize compounds with favorable drug-like characteristics. dovepress.com
By integrating these computational tools, researchers can accelerate the process of drug discovery and development, efficiently exploring the vast chemical space around the this compound scaffold to identify new therapeutic candidates.
Exploration of Novel Molecular Targets for this compound and its Analogues
Historically, research on this compound's mechanism of action has focused on its effects on cardiovascular and inflammatory pathways. It has been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and the production of pro-inflammatory cytokines like TNF-α and interleukin-1β (IL-1β). cabidigitallibrary.orgportlandpress.com More recent studies have revealed a broader range of molecular targets, suggesting its potential in treating a wider array of diseases.
Emerging research indicates that this compound and its analogues interact with several key signaling pathways:
PI3K/Akt/mTOR Pathway: this compound has been found to up-regulate this pathway, which is crucial for cell growth, survival, and metabolism. mdpi.com This suggests a potential role in conditions involving metabolic dysregulation.
p38 MAPK/NF-κB Pathway: Conversely, this compound can down-regulate this pro-inflammatory signaling cascade, further explaining its anti-inflammatory effects. mdpi.com
Ion Channels: Electrophysiological studies have revealed that this compound acts as a weak Ca2+ channel agonist while strongly blocking Na+ and K+ channels, contributing to its effects on heart rate and contractility. nih.govnih.gov
Glucose Metabolism: this compound has demonstrated the ability to decrease glucose absorption and stimulate insulin (B600854) release, highlighting its potential as an anti-hyperglycemic agent. nih.govresearchgate.net
The exploration of these novel targets is expanding the potential therapeutic applications of this compound beyond its initially recognized effects. The development of new this compound analogues through synthetic chemistry will likely lead to the discovery of even more specific and potent interactions with a variety of molecular targets.
Development of Advanced Delivery Systems for Research Applications (e.g., in vitro or in vivo mechanistic studies)
To effectively study the mechanisms of action of this compound and its analogues in both laboratory (in vitro) and living organism (in vivo) models, advanced drug delivery systems are being explored. These systems aim to improve the solubility, stability, and targeted delivery of these compounds, which can be challenging due to their chemical properties.
While specific studies on advanced delivery systems for this compound are still emerging, the broader field of drug delivery offers several promising approaches for aporphine alkaloids:
Nanoparticle-Based Systems: Encapsulating this compound in nanoparticles, such as liposomes or polymeric nanoparticles, can enhance its bioavailability and protect it from degradation in the body. researchgate.net This approach can also enable targeted delivery to specific tissues or cells.
Dendrimers: These highly branched, well-defined macromolecules can be used as nanocarriers for natural products. mdpi.com They offer high water solubility and the ability to be functionalized for targeted delivery. mdpi.com
In-situ Gels: These systems can be administered as a liquid and then transition into a gel at the site of action, providing a sustained release of the encapsulated compound. nih.gov
The development of such delivery systems is crucial for conducting more precise mechanistic studies. By ensuring that this compound reaches its intended target in a controlled manner, researchers can gain a clearer understanding of its biological effects and therapeutic potential.
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in this compound Research
The "omics" revolution is providing powerful tools to understand the complex biological effects of natural products like this compound on a global scale. These technologies allow for the simultaneous measurement of thousands of genes (genomics), proteins (proteomics), and metabolites (metabolomics), offering an unbiased view of how a compound alters cellular processes.
The integration of omics technologies is poised to significantly advance this compound research in several ways:
Genomics and Transcriptomics: By analyzing changes in gene expression in response to this compound treatment, researchers can identify the genetic pathways that are modulated by the compound. This approach has been instrumental in elucidating the biosynthetic pathways of aporphine alkaloids in plants by correlating gene expression profiles with alkaloid content. frontiersin.orgnih.gov
Proteomics: This technology can identify the specific proteins that are up- or down-regulated by this compound, providing direct insights into its mechanism of action. nih.gov For example, proteomics could be used to identify the downstream targets of the PI3K/Akt/mTOR or NF-κB pathways that are affected by this compound.
Metabolomics: By analyzing the changes in the metabolic profile of cells or organisms treated with this compound, researchers can understand its impact on metabolism. nih.govresearchgate.net This is particularly relevant for investigating its anti-diabetic and metabolic regulatory effects. mdpi.comnih.gov
By combining these different omics approaches, researchers can build comprehensive models of this compound's biological activity, leading to a deeper understanding of its therapeutic potential and the identification of novel biomarkers for its effects.
Opportunities for this compound as a Chemical Probe in Biological Systems
A chemical probe is a small molecule that is used to study the function of a specific protein or biological pathway. Given its diverse and increasingly well-defined biological activities, this compound and its derivatives have significant potential to be developed into valuable chemical probes.
The aporphine scaffold's ability to interact with a range of G protein-coupled receptors (GPCRs), including dopamine (B1211576) and serotonin (B10506) receptors, makes it a valuable tool for neuropharmacology research. nih.gov By designing and synthesizing highly selective this compound analogues, it may be possible to create probes that can be used to dissect the roles of specific receptor subtypes in various neurological processes and diseases. hilarispublisher.com
Furthermore, its effects on inflammatory and metabolic pathways suggest that this compound could be used as a probe to investigate the complex interplay between these systems. For example, it could be used to study the role of the NF-κB pathway in the development of insulin resistance or the contribution of specific ion channels to cardiac dysfunction in sepsis. mdpi.complos.org
The development of this compound-based chemical probes would not only advance our fundamental understanding of biology but could also pave the way for the discovery of new drug targets and therapeutic strategies.
Q & A
Q. What are best practices for curating and sharing this compound-related datasets?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
